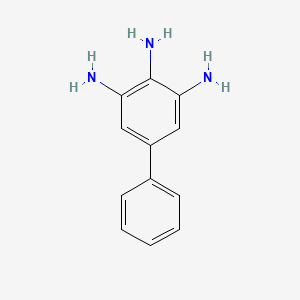
2-Morpholinecarbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholinecarbonyl chloride: is an organic compound that belongs to the class of acid chlorides. It is a derivative of morpholine, a heterocyclic amine with both amine and ether functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Morpholinecarbonyl chloride can be synthesized through the reaction of morpholine with phosgene or other chlorinating agents. The general reaction involves the formation of an intermediate, which is then converted to the desired product. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure safety and efficiency .
Industrial Production Methods: Industrial production of morpholine-2-carbonyl chloride often involves the use of large-scale reactors where morpholine is reacted with phosgene. The process is carefully monitored to control the release of hazardous gases and to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Morpholinecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.
Hydrolysis: In the presence of water, morpholine-2-carbonyl chloride hydrolyzes to form morpholine and hydrochloric acid.
Reduction: It can be reduced to morpholine-2-carboxamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Corresponding substituted morpholine derivatives.
Hydrolysis: Morpholine and hydrochloric acid.
Reduction: Morpholine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Morpholinecarbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it is used to synthesize compounds with potential therapeutic effects, such as enzyme inhibitors and receptor agonists .
Industry: It is employed in the production of polymers, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of morpholine-2-carbonyl chloride primarily involves its reactivity as an acid chloride. It readily reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Vergleich Mit ähnlichen Verbindungen
Morpholine: A parent compound with similar reactivity but lacks the carbonyl chloride group.
Piperidine-2-carbonyl chloride: Another acid chloride with a similar structure but different reactivity due to the absence of the ether oxygen.
Uniqueness: 2-Morpholinecarbonyl chloride is unique due to the presence of both the morpholine ring and the carbonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis .
Eigenschaften
Molekularformel |
C5H8ClNO2 |
|---|---|
Molekulargewicht |
149.57 g/mol |
IUPAC-Name |
morpholine-2-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNO2/c6-5(8)4-3-7-1-2-9-4/h4,7H,1-3H2 |
InChI-Schlüssel |
FTJNEIFNZXOBCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Methyl-4-(4-nitrobenzoyl)[1,4]diazepane](/img/structure/B8329288.png)

![(2S*,4R*)-4-{[tert-butyl(diphenyl)silyl]oxy}-2-fluorocyclohexanone](/img/structure/B8329302.png)


